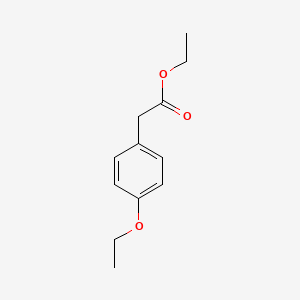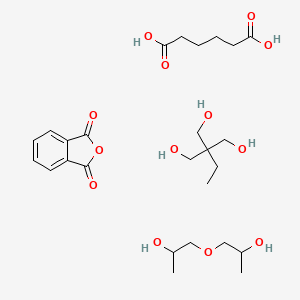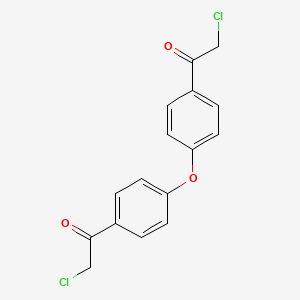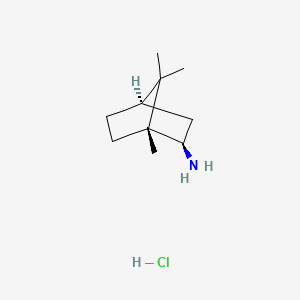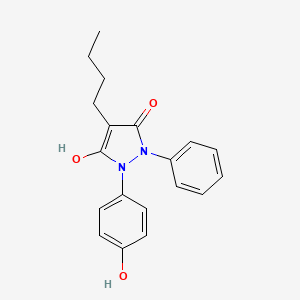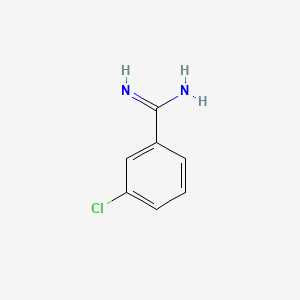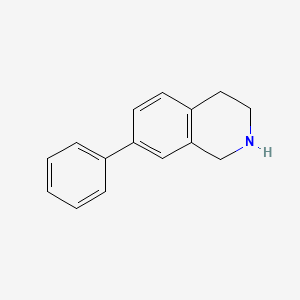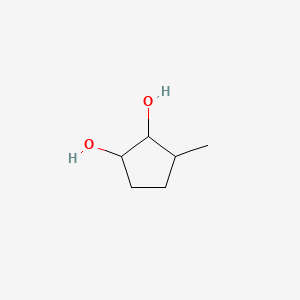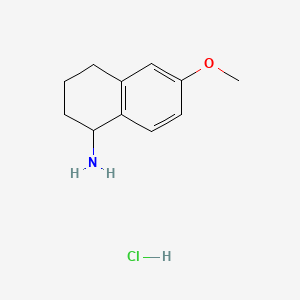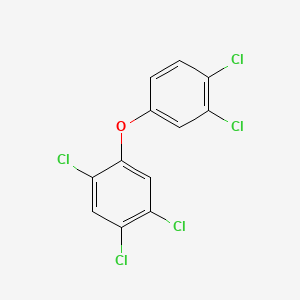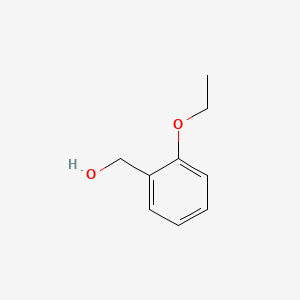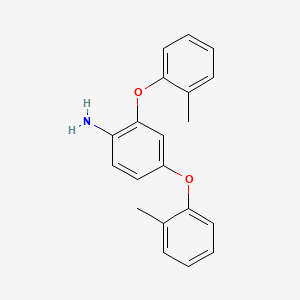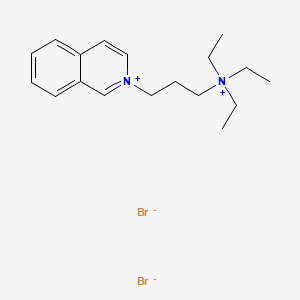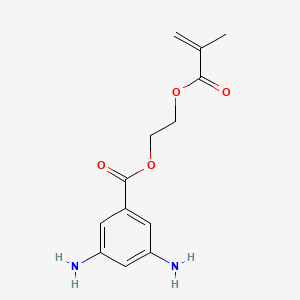
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
Overview
Description
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate, also known as MDPB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a monomer that can be polymerized to form a polymer with antimicrobial properties.
Mechanism Of Action
The antimicrobial properties of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate are due to its ability to disrupt the cell membrane of microorganisms. It can penetrate the cell membrane and cause damage to the cell wall, leading to the death of the microorganism.
Biochemical And Physiological Effects
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has been shown to have low toxicity and is biocompatible, making it suitable for use in biomedical applications. It has been shown to have no significant effect on the viability of human cells, indicating that it is safe for use in medical devices.
Advantages And Limitations For Lab Experiments
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has several advantages for use in lab experiments. It is easy to synthesize and has been shown to be effective against a wide range of microorganisms. However, its antimicrobial properties are dependent on the concentration used, and higher concentrations may be required for certain applications.
Future Directions
There are several future directions for research on 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate. One area of interest is the development of new antimicrobial polymers using 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate as a monomer. Another area of interest is the use of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate in the development of new medical devices, such as wound dressings and catheters. Additionally, further research is needed to determine the optimal concentration of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate for different applications and to investigate its potential for use in combination with other antimicrobial agents.
In conclusion, 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a chemical compound with potential applications in various scientific fields. Its antimicrobial properties make it suitable for use in the development of new antimicrobial polymers and medical devices. Further research is needed to fully explore its potential and to determine the optimal concentration for different applications.
Scientific Research Applications
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of antimicrobial polymers, which have been shown to be effective against a wide range of bacteria, fungi, and viruses. 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has also been used in the development of dental materials, where its antimicrobial properties can help prevent the formation of biofilms on dental implants.
properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRAULNYWZRKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367964 | |
| Record name | 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate | |
CAS RN |
76067-81-7 | |
| Record name | 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
